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ADP-RIBOSYLCYCLASE

Cat. No.: B1180026
CAS No.: 135622-82-1
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Description

Overview of ADP-Ribosylcyclase Enzyme Family Function

The primary function of ADP-ribosylcyclases (ADPRCs) is the catalysis of the conversion of NAD⁺ into cyclic ADP-ribose (cADPR) and nicotinamide (B372718). uniprot.orgtaylorandfrancis.compnas.orgwikipedia.orgmdpi.commdpi.comctdbase.orgnih.gov This reaction is a key step in the generation of cADPR, a potent intracellular second messenger. pnas.orgacs.orgctdbase.orgnih.gov cADPR is known to induce calcium release from intracellular stores, primarily via ryanodine (B192298) receptors. uniprot.orgpnas.orgwikipedia.orgmdpi.comox.ac.uk This calcium mobilization is essential for regulating a wide range of cellular functions, including glucose-induced insulin (B600854) secretion, osteoclastic bone resorption, and synaptic plasticity. uniprot.orgacs.org

Beyond cADPR synthesis, some members of the this compound family, notably mammalian CD38, also exhibit other enzymatic activities. CD38 can function as a NAD⁺ glycohydrolase (NADase), hydrolyzing NAD⁺ to produce ADP-ribose (ADPR) and nicotinamide. taylorandfrancis.comnih.govmdpi.com Additionally, CD38 possesses cyclic ADP-ribose hydrolase activity, capable of hydrolyzing cADPR back to ADPR. uniprot.orgtaylorandfrancis.comnih.govmdpi.comuniprot.org This bifunctional nature allows CD38 to regulate the balance between NAD⁺, ADPR, and cADPR pools within the cell. taylorandfrancis.com Some ADPRCs can also utilize NADP⁺ as a substrate and, in the presence of nicotinic acid, produce nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP). nih.govmdpi.com NAADP is another calcium-mobilizing messenger, distinct from cADPR, which targets different intracellular calcium stores, such as lysosomes. nih.govnih.gov

The enzymatic activities of ADP-ribosylcyclases are summarized in the following table:

SubstrateEnzyme ActivityProduct(s)Mammalian Enzyme(s)
NAD⁺ADP-ribosyl cyclasecADPR, NicotinamideCD38, CD157
NAD⁺NAD⁺ glycohydrolaseADPR, NicotinamideCD38, CD157
cADPRcADPR hydrolaseADPRCD38, CD157
NADP⁺Base-exchange (with NA)Nicotinate-adenine dinucleotide phosphate (NAADP)CD38, CD157

Historical Context of Discovery and Early Characterization

The history of this compound research is closely linked to the discovery of its primary product, cyclic ADP-ribose. The initial identification of cADPR as a potent calcium-mobilizing agent occurred in the 1980s through studies on sea urchin eggs. ox.ac.ukplos.orgimrpress.com These experiments revealed an inositol (B14025) trisphosphate-independent pathway for intracellular calcium release, mediated by a novel cyclic nucleotide. plos.orgimrpress.com

Following the discovery of cADPR, efforts were directed towards identifying the enzyme responsible for its synthesis. This led to the purification and characterization of an this compound enzyme from the marine mollusk Aplysia californica. nih.govmdpi.comimrpress.com The Aplysia enzyme was the first protein identified that could catalyze the cyclization of NAD⁺ to form cADPR. nih.govnih.gov Its characterization provided crucial insights into the enzymatic mechanism of cADPR production. nih.gov The molecular cloning of the Aplysia this compound gene further advanced the understanding of this enzyme family. mdpi.comimrpress.com

Subsequent research revealed the presence of similar enzymatic activities in mammalian tissues. nih.govmdpi.com This paved the way for the identification and characterization of mammalian homologs of the Aplysia enzyme, which were found to be the cluster of differentiation proteins CD38 and CD157. nih.govmdpi.comfrontiersin.org

Classification and Nomenclature of ADP-Ribosylcyclases and Mammalian Homologs (e.g., CD38, CD157)

The this compound family includes enzymes found across various organisms, from protists and plants to invertebrates and mammals. pnas.org In mammals, the two primary and best-characterized members of this enzyme family are CD38 and CD157. mdpi.comebi.ac.ukwikipedia.orgnih.gov

CD38, also known as ADP-ribosyl cyclase 1, was initially identified as a surface protein on immune cells. mdpi.comfrontiersin.org It is widely expressed in various tissues and cell types, including hematopoietic cells, pancreatic β-cells, and in the brain. mdpi.commdpi.comfrontiersin.orgwikipedia.org CD38 is a multifunctional enzyme possessing NADase, ADP-ribosyl cyclase, and cADPR hydrolase activities. taylorandfrancis.comnih.govmdpi.com

CD157, also known as Bone Marrow Stromal Cell Antigen 1 (BST-1) or ADP-ribosyl cyclase 2, is a paralog of CD38. mdpi.comwikipedia.orgrndsystems.comnih.gov In humans, the BST1 gene encoding CD157 is located on chromosome 4, adjacent to the CD38 gene. mdpi.comwikipedia.orgnih.gov CD157 is predominantly expressed in cells of the myeloid lineage and also found in vascular endothelial cells and bone marrow stromal cells. wikipedia.orgsinobiological.comresearchgate.netashpublications.orgmdpi.commdpi.com Like CD38, CD157 exhibits both ADP-ribosyl cyclase and cyclic ADP-ribose hydrolase activities, although its catalytic efficiency, particularly for cADPR synthesis, is generally considered lower than that of CD38. wikipedia.orgrndsystems.commdpi.com Both CD38 and CD157 are typically found as ectoenzymes on the cell surface, with their catalytic domains facing the extracellular space, although intracellular localization in compartments like the endoplasmic reticulum and mitochondria has also been reported for CD38. plos.orgfrontiersin.org

Despite sharing enzymatic activities and structural similarities, CD38 and CD157 have distinct tissue distributions and play different roles in various physiological and pathological processes. frontiersin.orgwikipedia.orgfrontiersin.orgresearchgate.netfrontiersin.orgmdpi.com For instance, CD157 is involved in leukocyte adhesion and migration, functions that appear independent of its enzymatic activity. wikipedia.orgresearchgate.netashpublications.orgaai.org Research findings highlight the diverse roles of these enzymes in areas such as immune cell function, inflammation, neurodegeneration, and metabolic regulation. mdpi.comfrontiersin.orgfrontiersin.orgacs.orgresearchgate.netaacrjournals.orgfrontiersin.orgmdpi.commdpi.comaai.orgmdpi.comahajournals.orgportlandpress.comphysiology.orgmdpi.comresearchgate.net

Enzyme NameAlternative NamesPrimary LocalizationKey Enzymatic Activities
CD38ADP-ribosyl cyclase 1, T10Cell surface, IntracellularADP-ribosyl cyclase, NADase, cADPR hydrolase, Base-exchange
CD157ADP-ribosyl cyclase 2, BST-1, Mo5, BP-3/IF-7Cell surfaceADP-ribosyl cyclase, NADase, cADPR hydrolase

Properties

CAS No.

135622-82-1

Molecular Formula

C13H15NO2

Origin of Product

United States

Enzymatic Mechanisms and Catalytic Activity of Adp Ribosylcyclases

Substrate Specificity and Product Formation

ADP-ribosylcyclases exhibit distinct substrate specificities, utilizing NAD+ and NADP+ to produce a variety of adenine (B156593) dinucleotide derivatives. The primary reactions catalyzed include cyclization, hydrolysis, and base exchange. ebi.ac.ukuniprot.org

Nicotinamide (B372718) Adenine Dinucleotide (NAD+) Conversion to Cyclic ADP-Ribose (cADPR)

A key function of ADP-ribosylcyclases is the conversion of NAD+ to cyclic ADP-ribose (cADPR). This reaction involves the cleavage of the nicotinamide group from NAD+ and the subsequent cyclization of the ADP-ribose moiety. molbiolcell.orgreactome.orgnih.gov The Aplysia enzyme was one of the first identified to catalyze this conversion, yielding equimolar amounts of cADPR and nicotinamide. molbiolcell.orgnih.gov In mammals, CD38 also exhibits ADP-ribosyl cyclase activity, producing cADPR from NAD+. ebi.ac.ukfrontiersin.orgnih.govmdpi.com cADPR is a significant second messenger involved in mobilizing intracellular calcium stores. ebi.ac.ukmolbiolcell.orgreactome.orgnih.govrupress.org

While CD38 can synthesize cADPR, it is often considered an inefficient cyclase compared to its NAD+ glycohydrolase activity, which primarily produces ADP-ribose. frontiersin.org Some studies suggest that cADPR generation by CD38 might occur as a byproduct of its NAD+ glycohydrolase activity. frontiersin.org However, CD38 is recognized as a major enzyme responsible for cADPR synthesis in mammalian tissues. mdpi.comportlandpress.com

Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+) Conversion to Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)

ADP-ribosylcyclases, particularly CD38, are also involved in the synthesis of nicotinic acid adenine dinucleotide phosphate (NAADP) from NADP+ and nicotinic acid. reactome.orgnih.govnih.govwikipedia.org This reaction is a base-exchange reaction where the nicotinamide group of NADP+ is replaced by nicotinic acid. nih.govwikipedia.orgnih.gov CD38 is currently the only enzyme known to catalyze NAADP synthesis from NADP and nicotinic acid. nih.govnih.gov This catalysis often requires an acidic pH, suggesting that NAADP production may occur within acidic compartments like endolysosomes. nih.govnih.gov Supplementing cells expressing CD38 with nicotinic acid can substantially increase cellular NAADP levels. nih.gov NAADP is another potent calcium-mobilizing second messenger. reactome.orgnih.govwikipedia.org

Cyclic ADP-Ribose (cADPR) Hydrolysis to ADP-Ribose (ADPR)

In addition to their cyclase activity, many ADP-ribosylcyclases, including mammalian CD38 and CD157, possess cyclic ADP-ribose hydrolase activity, catalyzing the hydrolysis of cADPR back to linear ADP-ribose (ADPR). ebi.ac.ukuniprot.orgnih.govnih.govtaylorandfrancis.comebi.ac.uk This hydrolytic activity is crucial for terminating the calcium signaling initiated by cADPR. researchgate.net CD38 can convert cADPR to ADPR stoichiometrically. nih.gov The hydrolysis of cADPR by CD38 can be inhibited by ATP, which competes with cADPR for binding to the enzyme. nih.govmdpi.com This inhibition by ATP can lead to the accumulation of cADPR. nih.govmdpi.com

Base Exchange Reactions

ADP-ribosylcyclases are capable of catalyzing base exchange reactions, where the nicotinamide base of a substrate is exchanged with another base, such as nicotinic acid or other nicotinamide analogs. ebi.ac.ukfrontiersin.orgwikipedia.orgnih.govresearchgate.net This activity is particularly relevant for the synthesis of NAADP from NADP+ and nicotinic acid. nih.govwikipedia.orgnih.gov CD38 can mediate base exchange on NADP+ with nicotinic acid to produce NAADP. nih.gov Base exchange reactions catalyzed by CD38 can occur with various nicotinamide nucleotide substrates, including NADP+ and nicotinamide mononucleotide (NMN). nih.govresearchgate.netdntb.gov.ua This activity can be optimal at low pH but can also occur at physiological pH. frontiersin.org

Production of Diadenosine Diphosphate (B83284) (Ap2A) and Related Adenine Dinucleotide Isomers

While the primary focus of ADP-ribosylcyclases is on the metabolism of NAD+ and NADP+, some research indicates their potential involvement in the production of other adenine dinucleotides. Although not as extensively documented as cADPR and NAADP synthesis, there is some suggestion that these enzymes might contribute to the formation of compounds like diadenosine diphosphate (Ap2A). However, the search results did not provide detailed information specifically linking ADP-ribosylcyclases directly and prominently to the production of Ap2A or a wide range of related adenine dinucleotide isomers. The available information primarily highlights their roles in generating cADPR, NAADP, and ADPR.

Summary of Substrate Specificity and Products:

SubstratePrimary Product(s)Secondary Product(s) (if any)Enzyme Activity Involved
NAD+Cyclic ADP-Ribose (cADPR)ADP-Ribose (ADPR)ADP-ribosyl cyclase, NAD+ glycohydrolase
NADP+Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)ADP-Ribose 2'-phosphate rcsb.orgBase Exchange, NADP+ hydrolysis uniprot.org
cADPRADP-Ribose (ADPR)-Cyclic ADP-Ribose Hydrolase
NMNNicotinic acid mononucleotide (NaMN) nih.govdntb.gov.ua-Base Exchange

Reaction Kinetics and Determinants of Catalytic Efficiency

The catalytic efficiency of ADP-ribosylcyclases is influenced by various factors, including substrate concentration, pH, and the presence of modulators. Studies on the kinetics of these enzymes have provided insights into their reaction mechanisms.

For instance, the synthesis of NAADP catalyzed by CD38 shows a strong preference for acidic pH, and specific acidic residues at the active site, such as Glu-146 and Asp-155 in human CD38, are critical determinants of this pH dependence. rcsb.org Mutating these residues can eliminate the strong pH dependence. rcsb.org Similarly, Glu-98 in the Aplysia cyclase, equivalent to Glu-146 in CD38, controls the pH dependence of NAADP synthesis by the cyclase. rcsb.org

The conversion of NAD+ to cADPR by the Aplysia enzyme shows that each mole of NAD+ is converted to equimolar amounts of cADPR and nicotinamide. molbiolcell.orgnih.gov The catalytic differences between Aplysia cyclase and mammalian CD38, particularly in their preference for cADPR synthesis versus ADPR production from NAD+, have been investigated. nih.govnih.gov Crystal structures and mutagenesis studies have revealed that specific residues at the active site can determine the catalytic outcome. nih.gov For example, mutating Phe-174 in the Aplysia cyclase reduces cADPR production and enhances ADPR production, making it more CD38-like. nih.gov Conversely, changing the equivalent residue in CD38 (Thr-221) to Phe can enhance cADPR production. nih.gov Lysine-129 in human CD38 is identified as a cADPR binding site crucial for cADPR hydrolysis. mdpi.com

The base exchange activity of CD38, such as the exchange with 4'-pyridinyl drugs, shows varying catalytic efficiencies (kcat/KM values) depending on the specific enzyme (e.g., Aplysia cyclase vs. CD38) and the alternative substrate used. researchgate.net

The activity of ADP-ribosylcyclases can also be regulated by factors like compartmentalization and the presence of inhibitors or activators. uniprot.orgnih.gov For example, the activity of the Aplysia enzyme might be regulated by its sequestration in vesicles before egg fertilization. uniprot.org ATP has been shown to inhibit the cADPR hydrolase activity of human CD38. nih.govmdpi.com

Data on specific kinetic parameters (e.g., Km, Vmax) for all reactions and enzymes were not consistently available across the search results to compile a comprehensive data table for this section. However, the research highlights that catalytic efficiency is determined by the specific enzyme, the substrate, pH, and critical residues within the active site. nih.govresearchgate.netrcsb.org

Detailed Catalytic Mechanism

The detailed catalytic mechanism of ADP-ribosylcyclases involves several key steps, beginning with the binding of the substrate, NAD+, to the enzyme's active site. This is followed by the cleavage of the N-glycosidic bond between nicotinamide and the ribose moiety of NAD+. The resulting intermediate then undergoes further reaction, leading to either cyclization to form cADPR or hydrolysis to form ADPR. nih.govu-strasbg.frresearchgate.netplos.org

Proposed Reaction Intermediates

A central aspect of the catalytic mechanism involves the formation of a reaction intermediate after the departure of nicotinamide. One proposed intermediate is a carboxylate-stabilized oxocarbenium ion. nih.govu-strasbg.frresearchgate.netplos.org This ribooxocarbenium ion intermediate is thought to be stabilized by the side chain of a conserved glutamate (B1630785) residue within the active site. plos.orgnih.govnih.gov Evidence from kinetic isotope effect data and studies using mechanism-based inhibitors, such as 2'-fluorinated analogs of NAD+, has provided insights into the nature of this intermediate. acs.orgnih.gov While the oxocarbenium ion is considered a plausible intermediate or transition state, some studies also suggest the possibility of a covalent enzyme-bound ADP-ribosyl intermediate, particularly in the case of CD38, where a covalent linkage to a glutamate residue has been observed. acs.organnualreviews.org This covalent intermediate is formed by the displacement of nicotinamide by an enzyme glutamate. acs.org However, kinetic isotope effects are also consistent with an oxocarbenium transition state for the hydrolysis of this covalent intermediate. acs.org

Identification and Roles of Key Catalytic Residues

Site-directed mutagenesis and structural studies have been instrumental in identifying key amino acid residues crucial for the catalytic activity of ADP-ribosylcyclases. A highly conserved glutamate residue is consistently identified as essential for catalytic activity. acs.orgnih.govannualreviews.orgfrontiersin.orgnih.gov In human CD38, Glu226 is considered the essential catalytic residue, and its mutation significantly impairs or eliminates NADase and cADPR hydrolase activity. acs.orgfrontiersin.orgresearchgate.net This glutamate residue is believed to be involved in stabilizing the putative oxocarbenium ion transition state and the ADP-ribosyl reaction intermediate. nih.govannualreviews.org It also plays a role in orienting the substrate for cleavage by interacting with the 2'-OH group of NAD+. nih.gov

Other residues contribute to substrate binding, positioning, and influencing the reaction pathway. Tryptophan residues are often conserved in the active site and are involved in van der Waals interactions with the substrate, helping to expose the N-glycosidic bond for cleavage. u-strasbg.frnih.gov For instance, Trp125 and Trp189 in human CD38 are important for substrate binding. nih.govnih.gov Additionally, residues like Glu146 and Asp155 in human CD38 have been shown to influence the balance between cyclization and hydrolysis activities. nih.govresearchgate.netnih.gov A phenylalanine residue (Phe-174 in Aplysia ADP-ribosyl cyclase) has been implicated in guiding the folding of the adenine moiety, which is crucial for the cyclization reaction. nih.govnih.govresearchgate.netbath.ac.uk Mutation of this residue can alter the enzyme's preference towards hydrolysis. nih.govbath.ac.uk

Comparative Analysis of Cyclization versus Hydrolysis Preference

ADP-ribosylcyclases exhibit varying preferences for the cyclization of NAD+ to cADPR versus its hydrolysis to ADPR. While both reactions originate from a common intermediate, the outcome is dictated by competing pathways: an intramolecular reaction leading to cADPR and an intermolecular reaction with water leading to ADPR. nih.govu-strasbg.frplos.org

Mammalian CD38 is generally considered a multifunctional enzyme that acts as both an ADP-ribosyl cyclase and an NAD+ glycohydrolase, but it typically shows a higher preference for hydrolysis, producing significantly more ADPR than cADPR. nih.govnih.govresearchgate.netnih.govnih.govaai.orgnih.gov For example, wild-type human CD38 can produce approximately 1000 times more ADPR than cADPR. aai.org Similarly, bovine CD38 produces cADPR as a kinetically minor product, representing only about 1% of the reaction products relative to hydrolysis. plos.orgnih.gov

In contrast, the ADP-ribosyl cyclase from Aplysia californica is known to be a more efficient cyclase, producing almost entirely cADPR from NAD+ under standard conditions and very little ADPR. nih.govu-strasbg.frnih.govnih.govnih.gov

The difference in the cyclization/hydrolysis ratio between enzymes like Aplysia cyclase and mammalian CD38 is a key distinguishing feature. nih.govnih.govportlandpress.com This preference is influenced by the enzyme's structure and specific active site residues that affect the partitioning of the intermediate. nih.govu-strasbg.fr For instance, mutation of specific residues in CD38, such as Glu146 to Alanine or Thr221 to Phenylalanine (equivalent to Phe-174 in Aplysia cyclase), can shift the balance towards increased cyclization activity. nih.govnih.govbath.ac.uknih.gov The ability of water to access the active site and react with the intermediate, versus the ability of the adenine ring to fold back and perform the intramolecular cyclization, plays a significant role in determining the product ratio. u-strasbg.frnih.gov

Table 1: Key Products and Substrate of ADP-Ribosylcyclase Activity

Compound NameRole in Reaction
NAD+Substrate
Cyclic ADP-ribose (cADPR)Product (Cyclization)
ADP-ribose (ADPR)Product (Hydrolysis)
NicotinamideLeaving Group

Table 2: Examples of Key Catalytic Residues in Human CD38

ResidueProposed Role
Glu226Essential Catalytic Residue, Stabilizes Intermediate
Glu146Influences Cyclization/Hydrolysis Ratio
Asp155Crucial for Cyclic ADP-ribosyl Synthesis frontiersin.org
Trp125Substrate Binding
Trp189Substrate Binding, Stacks with Adenine Ring nih.gov
Thr221Influences Cyclization/Hydrolysis Ratio nih.govbath.ac.uk

Note: Residue numbering may vary slightly between different species or constructs.

Table 3: Comparative Product Ratios (cADPR/ADPR)

Enzyme SourceTypical cADPR/ADPR RatioReference
Human CD38Low (~1:1000) aai.org
Bovine CD38Low (~1:100) plos.orgnih.gov
Aplysia californica CyclaseHigh (primarily cADPR) nih.govu-strasbg.frnih.gov

Structural Biology and Structure Function Relationships of Adp Ribosylcyclases

Overall Protein Architecture and Domain Organization

ADP-ribosyl cyclases, including human CD38 and CD157, are typically transmembrane proteins, although soluble forms also exist, such as the Aplysia californica cyclase. nih.govatlasgeneticsoncology.orgiucr.org Human CD38 is a type II transmembrane glycoprotein (B1211001) composed of approximately 300 amino acids with a molecular weight of around 45 kDa. atlasgeneticsoncology.org Its structure includes a short N-terminal cytoplasmic tail (about 21 amino acids), a single transmembrane domain (about 23 amino acids), and a large extracellular domain (about 256 amino acids) where the catalytic activity resides. atlasgeneticsoncology.orgnih.gov CD157 is also a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme, meaning its catalytic domain is also exposed to the extracellular environment. mdpi.com

While the Aplysia cyclase is a soluble protein, it shares structural similarities with the extracellular domains of mammalian CD38 and CD157, consisting of an N-terminal helical domain and a C-terminal β-sheet containing domain. iucr.org

Three-Dimensional Crystal Structures and Active Site Characterization

Significant insights into the catalytic mechanisms of ADP-ribosyl cyclases have been gained from their three-dimensional crystal structures, both in their free form and in complex with substrates or inhibitors. The crystal structure of the Aplysia cyclase was among the first to be determined, revealing a dimeric structure with the active site located in a deep cleft. iucr.orgresearchgate.net Co-crystallization with nicotinamide (B372718), a substrate for the base-exchange reaction, helped identify this pocket as the active site. nih.govresearchgate.net

Crystal structures of human CD38 have been solved at high resolutions, providing detailed views of the active site architecture. nih.govresearchgate.netacs.orgrcsb.org The active site of CD38 is situated between the N- and C-domains and is defined by a set of conserved residues critical for enzymatic activity. nih.govresearchgate.net Key catalytic residues in CD38 include Glu226, Ser193, Glu146, Trp125, Arg127, Trp189, and Asp155. nih.gov Glu226 is considered a crucial catalytic residue, potentially involved in the formation of a catalytic intermediate and essential for cADPR production. atlasgeneticsoncology.orgresearchgate.netacs.org Trp125 and Trp189 are suggested to play a role in substrate recognition and positioning through hydrophobic interactions. atlasgeneticsoncology.orgnih.gov

Molecular Basis of Substrate and Ligand Binding Interactions

The binding of substrates like NAD+ and NADP+, as well as other ligands and inhibitors, to the active site of ADP-ribosyl cyclases is mediated by specific molecular interactions. Crystal structures have been instrumental in detailing these interactions. In the Aplysia cyclase, the nicotinamide moiety of NAD+ forms hydrogen bonds with residues such as Glu98 and Asn107 and stacks with the indole (B1671886) ring of Trp140, positioning the N-glycosidic bond for cleavage. bath.ac.uk The diphosphate (B83284) group of NAD+ interacts with residues like Arg170, Ser78, Phe174, and Phe175. bath.ac.uk

In human CD38, the active site residues, including Trp125, Glu146, Asp155, Trp189, and Ser193, are involved in substrate binding. nih.gov Studies with substrate analogs and inhibitors have further illuminated these interactions. For instance, crystal structures of CD38 in complex with inhibitors or substrate mimetics have revealed how these molecules bind within the active site pocket, often interacting with key catalytic residues. researchgate.netacs.org The binding of NAD+ to CD38 involves interactions that facilitate the cleavage of the nicotinamide-ribose bond and subsequent cyclization or hydrolysis. bath.ac.uk

Differences in substrate preference and enzymatic activity between family members like CD38 and CD157 can be rationalized by comparing their active site structures and identifying residues that may influence substrate binding. For example, specific residues in CD157, such as Phe140 and Phe205, may hinder the binding of dinucleotide substrates like NAD+, contributing to observed differences in activity compared to CD38. uniprot.org

Mutational Analysis for Elucidating Functional Determinants and Engineering Enzyme Activity

Site-directed mutagenesis has been a powerful tool to investigate the roles of specific amino acid residues in the catalytic activity and substrate specificity of ADP-ribosyl cyclases. Studies on CD38 have shown that mutating the catalytic residue Glu226 abolishes its enzymatic activity. researchgate.netacs.org Mutations in other active site residues, such as Glu146 and Thr221 in CD38, have been shown to influence the balance between cyclase and hydrolase activities. nih.govfrontiersin.org For example, changing Thr221 to phenylalanine in CD38 can enhance its cyclization activity, making it more cyclase-like, while a double mutation (T221F/E146A) can lead to an almost complete conversion of CD38 to a cyclase-like enzyme, with cyclic ADP-ribose becoming the major product from NAD+. nih.gov

Similarly, mutational analysis of the Aplysia cyclase has identified Phe174 as a critical residue for directing the folding of the substrate during the cyclization reaction. bath.ac.uk Mutating Phe174 to glycine (B1666218) converts the Aplysia cyclase towards an NADase, similar to CD38. bath.ac.uk These studies demonstrate that subtle changes in key active site residues can significantly alter the enzymatic function of these proteins, highlighting the molecular determinants of their diverse activities.

Mutational analysis has also been used to study the impact of genetic variations in CD38 on its function and interactions, particularly in the context of therapeutic antibodies targeting CD38 in diseases like multiple myeloma. researchgate.netbiorxiv.org Specific missense mutations can affect antibody binding affinity and the effectiveness of antibody-dependent cellular cytotoxicity. researchgate.netbiorxiv.org

Post-Translational Modifications and their Impact on Conformation and Activity

ADP-ribosyl cyclases are subject to post-translational modifications (PTMs) that can influence their conformation, localization, and enzymatic activity. Glycosylation is a known PTM for CD38, which is a glycoprotein containing multiple N-linked oligosaccharide chains. atlasgeneticsoncology.org These glycosylation events can affect the protein's folding, stability, and potentially its interactions and activity.

Another reported PTM for CD38 is post-translational cross-linking, which can lead to the formation of higher molecular weight forms. atlasgeneticsoncology.orgnih.gov This cross-linking has been shown to alter the catalytic properties of CD38, specifically increasing its cyclase activity while decreasing its cADPR hydrolase activity. nih.gov This suggests that PTMs can serve as a mechanism for regulating the balance between the different enzymatic activities of CD38.

Changes in CD38 expression and activity during physiological processes like pregnancy have also been linked to post-translational modifications. oup.com Hormonal influences, such as progesterone, can inhibit the post-translational modification that leads to differential regulation of CD38 enzyme activities. oup.com

Furthermore, ADP-ribosylation itself is a significant post-translational modification of various proteins, and while ADP-ribosyl cyclases produce ADP-ribose and cyclic ADP-ribose, the enzymes that catalyze the addition of ADP-ribose moieties to other proteins are known as ADP-ribosyltransferases (ARTs). nih.govwikipedia.org Although distinct from the cyclase activity of CD38 and CD157, the broader context of ADP-ribosylation as a PTM is relevant to the cellular processes influenced by the products of ADPRCs. nih.govportlandpress.com

Biological Roles and Physiological Significance of Adp Ribosylcyclase Activity

Central Role in Intracellular Calcium Signaling

The activity of ADP-ribosylcyclase is central to the precise regulation of intracellular calcium (Ca2+) concentrations, a ubiquitous signaling mechanism that governs numerous cellular processes. The enzyme's products, cADPR and NAADP, act as key second messengers that mobilize Ca2+ from distinct intracellular stores, often in concert with other signaling pathways to create complex and highly localized calcium signals.

cADPR-Mediated Calcium Release from Endoplasmic Reticulum via Ryanodine (B192298) Receptors

Cyclic ADP-ribose (cADPR) primarily targets the endoplasmic reticulum (ER), a major intracellular calcium reservoir. It induces the release of Ca2+ from the ER by sensitizing ryanodine receptors (RyRs), a family of intracellular calcium release channels. This process is often described as a modulation of Ca2+-induced Ca2+ release (CICR), where cADPR lowers the threshold for RyR activation by cytosolic calcium. In essence, cADPR makes the RyRs more responsive to small, localized increases in Ca2+, leading to a larger, regenerative wave of calcium release. This cADPR/RyR signaling pathway is crucial in a variety of cell types and is implicated in processes ranging from muscle contraction to neurotransmission.

NAADP-Mediated Calcium Release from Lysosomal and Acidic Stores

In contrast to cADPR, nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) mobilizes calcium from a different set of intracellular compartments, namely lysosomes and other acidic organelles. nih.govnih.gov This pathway is pharmacologically and physically distinct from the ER-based stores targeted by cADPR and inositol (B14025) trisphosphate (IP3). researchgate.net The molecular targets for NAADP are the two-pore channels (TPCs), a family of ion channels located on the membranes of these acidic vesicles. nih.gov The release of calcium from these acidic stores by NAADP can generate localized Ca2+ signals that have distinct spatial and temporal characteristics compared to those originating from the ER. This allows for a more nuanced and specific control of cellular activities.

Interplay and Synergy with Other Calcium Messengers (e.g., Inositol Trisphosphate, IP3)

The calcium signaling landscape is rarely governed by a single messenger. Instead, a complex interplay and synergy exist between cADPR, NAADP, and the well-established second messenger, inositol 1,4,5-trisphosphate (IP3). These messengers can act in a coordinated, hierarchical, or synergistic manner to shape the final calcium signal.

In some cellular contexts, NAADP is believed to act as a "trigger" that initiates a small, localized release of Ca2+ from acidic stores. nih.gov This initial calcium signal can then be amplified by cADPR and IP3, which mediate a larger-scale release from the endoplasmic reticulum through a process of calcium-induced calcium release (CICR). nih.gov For instance, in pancreatic acinar cells, all three messengers can release Ca2+ from the endoplasmic reticulum and an acidic store in the granular region. researchgate.net The action of NAADP and cADPR in these cells is dependent on functional ryanodine receptors. researchgate.net

Furthermore, studies in sea urchin eggs have demonstrated that NAADP-induced Ca2+ oscillations require the functional integrity of both IP3 and cADPR signaling pathways. core.ac.uk This suggests a hierarchical relationship where NAADP initiates a signal that is then perpetuated by the other two messengers. The specific nature of the interplay between these pathways can vary significantly between different cell types, contributing to the diversity and specificity of calcium signaling.

Involvement in Diverse Cellular and Developmental Processes

The profound influence of this compound on intracellular calcium dynamics translates into its involvement in a wide spectrum of cellular and developmental processes. From orchestrating the activation and proliferation of immune cells to exerting control over the cell division cycle, the enzymatic activity of this compound is a key regulatory node.

Regulation of Cell Activation and Proliferation

The this compound/cADPR signaling pathway plays a significant role in the activation and proliferation of various cell types, most notably in the immune system. In T-lymphocytes, stimulation of the T-cell receptor/CD3 (TCR/CD3) complex leads to the activation of a soluble this compound, resulting in a sustained increase in intracellular cADPR levels. nih.gov This increase in cADPR is causally linked to the sustained calcium signaling required for T-cell activation, proliferation, and the expression of activation markers. nih.gov The use of cADPR antagonists has been shown to inhibit these processes, highlighting the critical role of this pathway. nih.gov

The influence of this pathway extends to other cell types as well. For instance, in PC12 cells, acetylcholine activates the CD38/cADPR pathway to induce Ca2+ release, which is required for acetylcholine-stimulated cell proliferation. oup.com

Research Findings on the Role of this compound in Cell Activation and Proliferation
Cell TypeStimulusKey FindingsReference
Human T-lymphocytesTCR/CD3 stimulationIncreased intracellular cADPR levels, leading to sustained Ca2+ signaling, proliferation, and expression of activation markers (CD25, HLA-DR). nih.gov
PC12 cellsAcetylcholineActivation of the CD38/cADPR pathway induces Ca2+ release, which is essential for cell proliferation. oup.com
Hematopoietic Progenitor CellsDiadenosine diphosphate (B83284) (a product of ADP-ribosyl cyclases)Affects intracellular calcium and cell proliferation. nih.gov

Mechanisms of Cell Cycle Control

The involvement of this compound extends to the fundamental process of cell cycle control. While the direct ADP-ribosylation of core cell cycle proteins like cyclins and cyclin-dependent kinases (CDKs) has not been demonstrated, evidence points towards an indirect but crucial regulatory role. nih.gov The activity of this compound and its product, cADPR, can influence cell cycle progression by linking cellular metabolism to cell cycle decisions and by participating in DNA damage response checkpoints.

In the dinoflagellate Crypthecodinium cohnii, cADPR levels peak during the G1 phase and increase with higher glucose concentrations, linking metabolic status to the commitment to enter the cell cycle. researchgate.net The commitment to multiple fission cell cycles in these organisms can be induced by a cADPR agonist and blocked by a cADPR antagonist, firmly establishing cADPR as a critical link between cellular metabolism and cell cycle control. researchgate.net

Furthermore, ADP-ribosylation of proteins is known to be involved in the cellular response to DNA damage, a critical aspect of cell cycle checkpoints. nih.gov Studies have shown that the patterns of ADP-ribosylation of specific proteins change throughout the cell cycle and are altered in response to ionizing radiation. nih.gov This suggests a role for ADP-ribosylation in the signaling pathways that arrest the cell cycle to allow for DNA repair, thus ensuring genomic integrity.

Impact of this compound Activity on Cell Cycle Regulation
Organism/Cell TypeKey ObservationMechanism/ImplicationReference
Dinoflagellate Crypthecodinium cohniicADPR levels peak in G1 and increase with glucose concentration.cADPR links cellular metabolism to the commitment of cell cycle entry. researchgate.net
Human Squamous Carcinoma CellsADP-ribosylation of specific proteins changes through the cell cycle and is altered by ionizing radiation.Suggests a role in cell cycle checkpoints and DNA damage response. nih.gov

Regulation of Muscle Contraction

This compound activity is intricately linked to the regulation of muscle contraction through its product, cADPR. In various muscle types, cADPR acts as a second messenger that sensitizes and activates ryanodine receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic reticulum. This sensitization leads to an amplification of calcium-induced calcium release (CICR), a critical step for muscle excitation-contraction coupling. The enzyme CD38, a prominent this compound, is involved in this process. Dysfunctional contractility in airway smooth muscle cells, for instance, has been linked to CD38-induced cADPR-mediated calcium release, highlighting its role in conditions like asthma wikipedia.org. The entire family of this compound enzymes is involved in controlling complex processes, including muscle contraction physiology.org.

Component Function in Muscle Contraction Key Molecule(s)
This compound (CD38)Produces cADPR from NAD+CD38
Cyclic ADP-ribose (cADPR)Sensitizes and activates Ryanodine ReceptorscADPR
Ryanodine Receptors (RyRs)Mediate calcium release from the sarcoplasmic reticulumRyRs
Calcium (Ca2+)Triggers muscle fiber contractionCa2+

Modulation of Hormone Secretion Pathways (e.g., Insulin)

The secretion of hormones, notably insulin (B600854) from pancreatic β-cells, is tightly regulated by this compound activity. In response to elevated glucose levels, there is an increase in intracellular ATP, which in turn inhibits the hydrolase activity of CD38, leading to an accumulation of cADPR. nih.govnih.gov This rise in cADPR triggers the release of calcium from the endoplasmic reticulum by binding to FK506-binding protein 12.6 on the ryanodine receptor, a crucial step for insulin exocytosis. nih.govmdpi.com This cADPR-mediated calcium mobilization acts as a second messenger system for insulin secretion, complementing the conventional pathway involving calcium influx from extracellular sources. nih.govnih.gov Studies have shown that a decrease in the function of CD38 can impair glucose-stimulated insulin secretion mdpi.com.

Step in Insulin Secretion Role of this compound Pathway Key Molecules
Glucose MetabolismIncreased ATP productionGlucose, ATP
CD38 ActivityATP inhibits cADPR hydrolase activity, leading to cADPR accumulationCD38
Calcium MobilizationcADPR binds to FKBP12.6 on RyR, inducing Ca2+ release from the ERcADPR, FKBP12.6, RyR, Ca2+
Insulin ReleaseElevated intracellular Ca2+ triggers insulin vesicle fusion and secretionInsulin

Mechanistic Contributions to Immune Responses and Cell Trafficking

This compound, particularly the cell surface enzyme CD38, is a significant modulator of immune responses and the trafficking of immune cells. nih.govnih.govfrontiersin.org CD38 is expressed on the surface of many immune cells, including T cells, B cells, natural killer cells, neutrophils, and macrophages. wikipedia.orgfrontiersin.orgfrontiersin.org Its enzymatic activity, producing cADPR, influences calcium signaling in response to chemokines, which is essential for the directed migration (chemotaxis) of these cells to sites of inflammation and infection. nih.govnih.gov For example, CD38 is crucial for the migration of dendritic cell precursors and mature dendritic cells, a process vital for the initiation of T-cell dependent antibody responses. nih.gov Furthermore, the interaction of CD38 on leukocytes with CD31 on endothelial cells facilitates the adhesion and transmigration of immune cells through blood vessel walls wikipedia.org.

Immune Cell Type Role of this compound (CD38) Observed Outcome
Dendritic CellsRegulates migration to peripheral sites and lymph nodes. nih.govInefficient T-cell priming and poor humoral immune responses in CD38-deficient mice. nih.gov
NeutrophilsEssential for chemotaxis to inflammatory chemokines. nih.govImpaired recruitment to sites of infection in CD38-deficient mice. frontiersin.org
MonocytesModulates chemotactic potential. nih.govBlockade of migration with cADPR antagonists. nih.gov
MacrophagesCD38 expression is induced upon activation and regulates cytokine release and migration. frontiersin.orgfrontiersin.orgCD38 can be a marker for inflammatory macrophages. frontiersin.org

Roles in Neurotransmitter Release and Neural Plasticity

In the nervous system, this compound activity is implicated in neurotransmitter release and the modulation of synaptic plasticity, the cellular basis of learning and memory. The product of this enzyme, cADPR, is involved in calcium-dependent processes at synaptic terminals. nih.gov Evidence suggests that cADPR-mediated signaling pathways are key in inducing long-term depression (LTD), a form of synaptic plasticity, at synapses in the hippocampus. pnas.orgnih.gov The production of cGMP can increase cADPR concentrations in hippocampal slices, and blocking cADPR receptors or ryanodine-sensitive calcium stores prevents the induction of LTD. nih.gov This indicates a probable presynaptic site of action for cADPR in modulating the strength of synaptic connections nih.gov.

Developmental Regulation in Early Embryogenesis

Emerging research highlights the essential role of this compound during early embryonic development. Studies in model organisms like Xenopus laevis have shown that the expression and activity of CD38 are developmentally regulated. nih.gov Inhibition of CD38 activity disrupts crucial developmental processes such as the elongation of the anterior-posterior axis and the differentiation of skeletal muscle, ultimately leading to embryonic death. nih.gov This demonstrates that ADP-ribosylcyclases are vital for proper embryogenesis. nih.gov Furthermore, in sea urchins, different isoforms of this compound show unique expression patterns during early development, and altering their expression can disrupt gastrulation researchgate.net.

Contribution to Osteoclastic Bone Resorption

This compound, specifically CD38, plays a significant role in bone metabolism by regulating the function of osteoclasts, the cells responsible for bone resorption. researchgate.netnih.govnih.govnih.gov CD38 is expressed in osteoclasts, and its activation triggers a cytosolic calcium signal through the activation of ryanodine receptors. researchgate.netnih.govnih.gov This calcium signaling pathway, mediated by cADPR, is associated with an inhibition of bone resorption. nih.govnih.govnih.gov In fact, mice lacking CD38 exhibit disordered osteoclast formation and function, leading to increased osteoclast activity and bone loss. nih.gov This establishes a critical role for CD38 in the control of bone remodeling nih.govnih.govnih.gov.

Signaling in Plant Systems

In plant systems, this compound and its product, cADPR, are involved in various signaling cascades, particularly in response to abiotic and biotic stresses. cADPR is recognized as a second messenger that can induce the release of intracellular calcium. tandfonline.com This calcium signaling is implicated in processes such as stomatal closure in response to the hormone abscisic acid (ABA). tandfonline.com Another product of this compound activity, nicotinic acid adenine dinucleotide phosphate (NAADP), is also involved in calcium signaling in plants. tandfonline.com The dose-dependent fluctuation of the cytosolic calcium pool in response to NAD treatment during pathogen attack suggests a role for cADPR production in plant defense mechanisms tandfonline.com.

Regulation of Adp Ribosylcyclase Activity and Gene Expression

Transcriptional and Translational Control Mechanisms

The expression of the gene encoding ADP-ribosylcyclase is not static; it is dynamically regulated by developmental programs and hormonal signals, allowing for cell- and tissue-specific functions.

The expression of this compound is developmentally regulated, highlighting its essential role during embryogenesis and cellular differentiation. nih.gov Studies in Xenopus laevis have demonstrated that both the expression of CD38 and the endogenous ADP-ribosyl cyclase activity are regulated during development. nih.gov Inhibition of CD38 in these embryos disrupts the elongation of the anterior-posterior axis and hinders the differentiation of skeletal muscle, ultimately leading to embryonic death. nih.gov This underscores the fundamental role of this compound in vertebrate development. nih.gov

Expression patterns also vary during the differentiation of specific cell lineages. For instance, CD38 is expressed in B cell precursors, germinal center B cells, and terminally differentiated plasma cells. frontiersin.org Similarly, during the in vitro differentiation of monocytes into osteoclasts, which are critical for bone remodeling, CD38 expression is modulated. researchgate.net As early osteoclast precursors express CD38 on their surface, the enzyme is implicated in the initial stages of osteoclast formation. researchgate.net

Hormones are potent regulators of this compound gene expression, with sex steroids playing a particularly significant role in reproductive tissues. Estrogen, specifically estradiol-17β, has been shown to increase CD38 mRNA and protein expression in the rat myometrium. nih.govoup.com This upregulation of CD38 expression by estrogen is associated with a significant enhancement of the ADP-ribosyl cyclase activity, without a corresponding increase in the cADPR hydrolase activity. nih.govbioone.org This differential regulation favors the net production of cADPR, which has profound effects on calcium regulation and myometrial contractility. nih.govbioone.org The promoter region of the CD38 gene contains estrogen palindromic sequences, which may account for these effects. oup.com

The effects of estrogen can be modulated by progesterone. During pregnancy in rats, CD38 expression and cyclase activity are higher at term compared to preterm, correlating with a shift in the estrogen-to-progesterone ratio. oup.comnih.gov In ovariectomized rats, the administration of progesterone can inhibit the estrogen-induced increases in CD38 expression and cyclase activity. nih.gov This indicates that the balance between estrogen and progesterone is a critical determinant of CD38 expression and function in the uterus. nih.gov Other factors, such as retinoic acid and various cytokines, also regulate CD38 expression. oup.com

Hormonal Regulator Effect on CD38/ADP-Ribosylcyclase Tissue/Model System Functional Outcome
Estradiol-17β Increases mRNA and protein expression; enhances cyclase activity. nih.govnih.govRat MyometriumIncreased cADPR synthesis, affecting uterine contractility. nih.govbioone.org
Progesterone Inhibits estrogen-induced increases in expression and activity. nih.govRat MyometriumModulates uterine motility. nih.gov

Allosteric Regulation and Ligand-Dependent Modulation (e.g., Nicotinic Acid, ATP)

The enzymatic functions of this compound are modulated by the presence of specific ligands that can influence which product is synthesized. The enzyme CD38 is multifunctional, capable of producing not only cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) but also NAADP from nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺). nih.govwikipedia.org The synthesis of NAADP is a base-exchange reaction that is particularly favored under acidic conditions and in the presence of nicotinic acid. wikipedia.org This demonstrates a ligand-dependent modulation where the availability of a specific substrate (nicotinic acid) directs the enzyme's catalytic activity towards the production of a distinct calcium messenger, NAADP. wikipedia.org

In pancreatic β-cells, ATP produced during glucose metabolism is a key regulator of insulin (B600854) secretion. mdpi.com While primarily known as an energy currency, ATP also plays a role in the signaling pathways that lead to calcium mobilization, a process in which this compound is involved. mdpi.com

Receptor-Mediated Activation and Inhibition via G Proteins

This compound activity can be directly coupled to and regulated by cell surface receptors through the action of heterotrimeric G proteins. This provides a mechanism for rapid enzymatic responses to neurotransmitters and hormones. core.ac.uk For example, stimulation of muscarinic acetylcholine receptors (mAChRs) in NG108-15 neuronal cells can either activate or inhibit this compound depending on the receptor subtype involved. core.ac.uk

Activation of m1 or m3 mAChR subtypes leads to an increase in cyclase activity, an effect that is mimicked by GTP and inhibited by cholera toxin, which targets the Gs family of G proteins. core.ac.uk Conversely, stimulation of m2 or m4 mAChRs results in the inhibition of this compound, a response that is sensitive to pertussis toxin, indicating the involvement of the Gi/o family of G proteins. core.ac.uk These findings suggest a direct signaling pathway from G protein-coupled receptors (GPCRs) to this compound, analogous to the well-established regulation of adenylyl cyclase and phospholipase C. core.ac.ukkhanacademy.org

G Protein Family Toxin Sensitivity Effect on this compound Example Receptor
Gs (stimulatory) Cholera ToxinActivationm1/m3 Muscarinic
Gi (inhibitory) Pertussis ToxinInhibitionm2/m4 Muscarinic

Intracellular Signaling Cascades Influencing this compound Activity (e.g., Src, PI 3-kinase/Akt, PLC-γ1, PKA, EPAC, Rap1, cGMP-PKG)

The activity of this compound is integrated with a complex web of intracellular signaling cascades initiated by various stimuli.

In B lymphocytes, signaling through the CD38 receptor itself activates a pathway that requires the nonreceptor tyrosine kinase Btk, a member of the Tec family which is functionally related to the Src family. nih.gov However, this pathway surprisingly functions independently of Phospholipase C-γ2 (PLC-γ2), a major downstream target of Btk. nih.govsemanticscholar.org Instead of generating inositol (B14025) trisphosphate, CD38 signaling activates phosphatidylcholine-specific PLC (PC-PLC) and phospholipase D (PLD), leading to the activation of protein kinase C (PKC) isoforms. nih.govsemanticscholar.org The PI 3-kinase/Akt pathway is a central regulator of cell growth, proliferation, and survival, often activated downstream of receptor tyrosine kinases. wikipedia.orgrockland.com While its direct regulation of this compound activity is an area of ongoing research, the pathway's control over fundamental cellular processes suggests potential crosstalk. nih.gov

Signaling pathways involving cyclic nucleotides also heavily influence this compound. In lymphocyte-activated killer (LAK) cells stimulated by the chemokine IL-8, a cGMP-protein kinase G (PKG) cascade is triggered. nih.gov This leads to the internalization of type III CD38 (which has its catalytic domain facing the cytosol) into early endosomes, resulting in increased cADPR generation. nih.gov The same IL-8 stimulus also activates adenylate cyclase, leading to cAMP production and the subsequent activation of both Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). nih.govnih.gov PKA and EPAC then induce the activation of the small G protein Rap1. nih.govresearchgate.net A complex forms between PKA, EPAC, activated Rap1, and type II CD38 within acidic lysosomes, creating an optimal environment for the synthesis of NAADP. nih.gov

Signaling Molecule/Pathway Effect on this compound (CD38) Mechanism
Btk (Src/Tec family kinase) Required for downstream signaling. nih.govActivates PC-PLC and PLD, independent of PLC-γ2. nih.govsemanticscholar.org
cGMP-PKG Increases cADPR synthesis. nih.govInduces internalization of type III CD38 into early endosomes. nih.gov
PKA, EPAC, Rap1 Increases NAADP synthesis. nih.govForms a complex with type II CD38 in acidic lysosomes to facilitate the base-exchange reaction. nih.gov

Protein-Protein Interactions Affecting Enzyme Function

The function of this compound can be modulated through direct physical interactions with other proteins. A key example is the interaction between the cytosolic, catalytic C-terminal domain of type III CD38 and the Ca²⁺ and integrin-binding protein 1 (CIB1). pnas.org This specific interaction has been shown to regulate the enzyme's ability to produce cADPR, thereby modulating cellular cADPR levels. pnas.org This finding provides strong evidence for a type III signaling mechanism where an intracellular protein directly controls the enzymatic activity of the cytosol-facing CD38. pnas.org

In the context of the immune system, CD38 is a component of the B-cell co-receptor complex, where it physically associates with CD19. wikipedia.org This interaction is important for regulating B-cell receptor (BCR) signaling and subsequent B-cell activation. wikipedia.org Bioinformatic predictions suggest that CD38 may have strong interactions with a network of proteins involved in nicotinate and nicotinamide metabolism, such as BST1, NAMPT, and various NMNAT isoforms, which could have significant implications for cellular NAD⁺ homeostasis. researchgate.net The Human Protein Atlas also documents interactions between CD38 and components of the T-cell receptor complex, including CD3E and CD247. proteinatlas.org

Subcellular Localization and Topological Paradoxes in Ectoenzymatic Activity

The enzymatic activity of this compound, particularly the well-characterized mammalian homolog CD38, is intricately linked to its subcellular localization. The spatial distribution of this enzyme is a critical determinant of its function and has led to a significant biological puzzle known as the "topological paradox." This paradox arises from the primary localization of CD38 as a type II transmembrane glycoprotein (B1211001), an ectoenzyme with its catalytic domain facing the extracellular space, while its main product, cyclic ADP-ribose (cADPR), functions as a second messenger to mobilize calcium from intracellular stores. nih.govnih.gov This section will delve into the subcellular distribution of this compound and explore the proposed mechanisms that resolve this apparent contradiction.

This compound (CD38) exhibits a diverse subcellular localization, having been identified on the plasma membrane and within various intracellular compartments. This distribution can vary depending on the cell type and physiological conditions. The majority of CD38 is found on the cell surface with its catalytic site oriented extracellularly. nih.govnih.gov However, a functionally significant portion of the enzyme is also present intracellularly. nih.govnih.gov

Subcellular Distribution of this compound (CD38)

Cellular CompartmentOrientation of Catalytic DomainPrimary FunctionSupporting Evidence
Plasma Membrane Extracellular (Type II)- Conversion of extracellular NAD+ to cADPR and ADPR- Cell adhesion and signaling- Immunofluorescence and biochemical studies in various cell types nih.gov- Ectoenzymatic activity assays nih.gov
Cytosolic (Type III)- Utilization of intracellular NAD+ pools- Evidence for a smaller fraction with this orientation nih.govresearchgate.net
Intracellular Membranes
Endoplasmic ReticulumLuminal- Potential role in local Ca2+ signaling- Reports of CD38 presence in the ER nih.gov
Nuclear MembraneNucleoplasmic or Luminal- Regulation of nuclear Ca2+ homeostasis- Localization studies in hematopoietic cells nih.gov
MitochondriaIntermembrane space or matrix- Modulation of mitochondrial NAD+ levels and function- Detection of CD38 in mitochondria nih.gov

The ectoenzymatic nature of the majority of this compound presents a fundamental challenge: how can an enzyme on the outer surface of the cell produce a second messenger that acts inside the cell? Several non-mutually exclusive mechanisms have been proposed to resolve this topological paradox, primarily involving the transport of the substrate (NAD+) and the product (cADPR) across the plasma membrane, or the internalization of the enzyme itself.

Proposed Mechanisms to Resolve the Topological Paradox

One of the leading hypotheses involves the transmembrane transport of NAD+ from the cytoplasm to the extracellular space, where it can be accessed by the ecto-domain of CD38. Research has identified Connexin 43 (Cx43) hemichannels as a key player in this process. These channels, which are half of a gap junction, can open to the extracellular environment and facilitate the efflux of NAD+. nih.govresearchgate.net

Following the extracellular synthesis of cADPR by CD38, the second messenger must then enter the cell to reach its intracellular targets, primarily the ryanodine (B192298) receptors on the endoplasmic reticulum. mdpi.com This influx is mediated by specific nucleoside transporters . Both equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) have been implicated in the transport of cADPR across the plasma membrane. nih.govresearchgate.net Some studies also suggest a dual role for Cx43 in both exporting NAD+ and importing cADPR. nih.gov

Kinetic Parameters of Key Transporters

TransporterSubstrateK_m (Affinity)V_max (Transport Rate)Cell Types
Connexin 43 (Cx43) NAD+-Bidirectional passive transportFibroblasts, Macrophages nih.govnih.govresearchgate.net
Equilibrative Nucleoside Transporter 1 (ENT1) Uridine (as a model nucleoside)High µM range46 molecules/s/transporterWidely expressed nih.govnih.gov
Equilibrative Nucleoside Transporter 2 (ENT2) Inosine, UridineHigh µM range-Skeletal muscle, other tissues researchgate.netnih.gov
Concentrative Nucleoside Transporter 2 (CNT2) Inosine, UridineLow µM rangeNa+-dependentEpithelial cells, other tissues nih.govresearchgate.net

Another proposed solution to the topological paradox is the internalization of CD38 from the cell surface. Upon stimulation, such as through antibody binding, a fraction of surface CD38 can be endocytosed. nih.govresearchgate.netmdpi.com This process would relocalize the enzyme's catalytic domain to the lumen of intracellular vesicles. From there, the synthesized cADPR could potentially be transported into the cytoplasm to exert its effects. This internalization also serves as a mechanism to down-regulate the surface expression and signaling of CD38. nih.gov

Quantitative Insights into CD38 Internalization

Cell TypeStimulusPercentage of InternalizationTime FrameReference
Multiple Myeloma (MM) CellsDaratumumab (anti-CD38 antibody)28-39%1 hour usherbrooke.cacancer.gov
RA-treated HL-60 cells-~6.5% (intracellular fraction)- acs.org
Lymphoid B cellsNAD+Induces internalization- nih.gov

Genetic Diversity and Evolutionary Aspects of Adp Ribosylcyclase Family

Phylogenetic Analysis and Evolutionary Conservation Across Kingdoms

Phylogenetic analysis of ADP-ribosyl cyclase family members demonstrates their presence across diverse kingdoms, including invertebrates (such as Aplysia and sea urchins) and vertebrates (including fish, amphibians, birds, and mammals). researchgate.netnih.govucl.ac.ukresearchgate.net This widespread distribution and the conservation of key structural features suggest that these enzymes evolved from a common ancestral gene. nih.govencyclopedia.pubnih.govgenenames.org The exon-intron organization of genes encoding these enzymes, such as human CD38, human CD157, and Aplysia ADP-ribosyl cyclase, shows notable similarities, further supporting their shared evolutionary origin. nih.govencyclopedia.pubnih.gov Conserved cysteine residues, crucial for enzymatic activity and structural integrity, are found across various species, including human, rat, mouse, chicken, frog CD38 and CD157, Aplysia ADP-ribosyl cyclase, purple sea urchin ADP-ribosyl cyclase, and blood fluke ADP-ribosyl cyclase. encyclopedia.pubnih.gov

Divergent Evolution of Enzymatic Functions Between Homologs (e.g., Aplysia ADPRC vs. Mammalian CD38/CD157)

Despite their shared ancestry, the enzymatic functions of ADP-ribosyl cyclase homologs have undergone divergent evolution. nih.gov The Aplysia californica enzyme is primarily characterized by its efficient ADP-ribosyl cyclase activity, converting NAD+ almost entirely into cADPR. nih.govu-strasbg.fr In contrast, mammalian CD38 and CD157 exhibit multifunctional enzymatic activities. nih.govebi.ac.uku-strasbg.fr While they retain ADP-ribosyl cyclase activity, they also possess significant NAD glycohydrolase (NADase) activity, producing ADP-ribose (ADPR) as a major product, with cADPR being a minor one. nih.govu-strasbg.fr CD38 also demonstrates cADPR hydrolase activity, further influencing the levels of this second messenger. nih.govencyclopedia.pubnih.govu-strasbg.fr This divergence in enzymatic profiles reflects adaptation to different physiological roles in diverse organisms. nih.gov For instance, a specific histidine residue (His103) in the active site of Schistosoma NACE, when replaced by a tryptophan, can restore ADP-ribosyl cyclase activity, highlighting the impact of specific amino acid changes on enzymatic function during evolution. u-strasbg.fr

Gene Structure and Exon-Intron Organization

The genes encoding ADP-ribosyl cyclases exhibit conserved structural features. The human CD38 gene, located on chromosome 4p15.32, spans over 77 kb and consists of 8 exons. nih.govgenenames.orgbiorxiv.orgatlasgeneticsoncology.org Exon 1 encodes the 5'-untranslated region, the N-terminal portion, and the putative transmembrane domain, while exons 2-8 encode the remainder of the protein. nih.govnih.govgenenames.org The human CD157 gene, also located on chromosome 4p15 and a paralog of CD38, has a similar exon-intron organization, consisting of nine exons and extending approximately 30 kb. encyclopedia.pubnih.govimrpress.comnih.gov The structural similarity in gene organization between human CD38, human CD157, and Aplysia ADP-ribosyl cyclase genes supports their evolution from a common ancestor. nih.govencyclopedia.pubnih.gov Notably, the human CD157 gene includes an additional exon, exon 9, which encodes a peptide involved in the attachment of a glycosylphosphatidylinositol (GPI) anchor. nih.govimrpress.com

Gene Structure Comparison

GeneChromosomal Location (Human)Number of ExonsApproximate Gene SizeKey FeaturesCitations
Human CD384p15.328>77 kbExon 1 encodes 5'-UTR, N-terminus, transmembrane domain; Exons 2-8 encode remainder. nih.govgenenames.orgbiorxiv.orgatlasgeneticsoncology.org
Human CD1574p159~30 kbSimilar exon-intron organization to CD38; Exon 9 involved in GPI anchor. encyclopedia.pubnih.govimrpress.comnih.gov
Aplysia ADPRCNot specifiedSimilar to CD38Not specifiedSimilar exon-intron organization to human CD38. nih.govencyclopedia.pubnih.govgenenames.org

Identification and Characterization of Multiple Isoforms and Paralogs within Species

Within species, the ADP-ribosyl cyclase family includes paralogs, which are genes that arose through gene duplication events. CD38 and CD157 are considered paralogs in mammals, located in close proximity on human chromosome 4p15. encyclopedia.pubnih.govimrpress.comnih.govwikipedia.orggenecards.org This suggests that they originated from a gene duplication event before the divergence of humans and rodents. encyclopedia.pubnih.govnih.gov

Furthermore, alternative splicing of mRNA can lead to the production of multiple protein isoforms from a single gene. For human CD38, at least two mRNA forms have been identified originating from alternative splicing of the CD38 gene. nih.govgenenames.org These isoforms may differ in their structure and potentially their function. researchgate.netgenecards.org For example, one reported alternative splicing event in CD38 leads to the deletion of exon 3, resulting in a frameshift and loss of NADase activity. researchgate.net Human CD157 also exhibits alternative splicing, with a revised gene structure consisting of 10 exons. nih.govresearchgate.net Alternative splicing can result in different isoforms, such as the canonical CD157-001 isoform and the CD157-002 isoform, which includes an additional 15 amino acids encoded by a primate-specific exon 1b. encyclopedia.pubnih.govresearchgate.netresearchgate.net The existence of multiple isoforms and paralogs within the ADP-ribosyl cyclase family contributes to the functional complexity and diverse roles of these enzymes in cellular processes.

Advanced Research Methodologies and Experimental Approaches

Biochemical Assays for Enzyme Activity and Product Quantification

Accurately measuring the enzymatic activity of ADPRCs and quantifying their products, such as cADPR and NAADP, are fundamental to understanding their biological roles. Various biochemical assays have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Nucleotide Analysis

HPLC is a widely used technique for separating and quantifying nucleotides involved in ADPRC-catalyzed reactions. This method allows for the direct detection and measurement of substrates like NAD⁺, NADP⁺, and their products, including cADPR, ADPR, NAADP, and other related adenine (B156593) dinucleotides. biorxiv.orgnih.govpnas.orgmolbiolcell.orgnih.govplos.orgacs.orgresearchgate.netresearchgate.netnih.gov

Different HPLC methods, often employing anion-exchange columns, are utilized depending on the specific nucleotides being analyzed. For instance, anion-exchange HPLC with a trifluoroacetic acid gradient has been used to separate nucleotides like NAD⁺, cADPR, and ADPR. biorxiv.orgmolbiolcell.orgplos.org Reverse-phase HPLC with fluorescence detection has also been developed, particularly for analyzing etheno-NAD⁺ and its products, offering sensitivity and specificity. nih.gov

HPLC analysis has been crucial in identifying and quantifying the products of ADPRC activity in various biological samples, including cell extracts and tissue homogenates. pnas.orgmolbiolcell.orgplos.orgnih.gov It has revealed that enzymes like CD38 can produce a variety of adenylic dinucleotides in addition to cADPR and ADPR. nih.govpnas.org

Here is an example of how HPLC can be used to analyze the products of an ADPRC reaction:

SubstrateEnzyme SourceProducts AnalyzedHPLC MethodDetection MethodKey FindingsSource
NAD⁺Aplysia californicacADPR, Nicotinamide (B372718), ADPRAnion-exchange HPLCUV absorbancePrimarily cADPR and nicotinamide produced; minimal ADPR. molbiolcell.org molbiolcell.org
NAD⁺Human CD38cADPR, ADPR, Adenylic dinucleotidesAnion-exchange HPLC, Preparative HPLCUV absorbance, MSProduces cADPR, ADPR, and other adenine dinucleotides (P18, P24, Ap2A). pnas.org pnas.org
NADP⁺Skeletal muscle ADPRCNAADPAnion-exchange HPLC with trifluoroacetic acid gradientUV absorbance, Fluorescence (for etheno-NAADP)NAADP synthesis observed, confirmed by retention time and spectral analysis. nih.gov nih.gov
Etheno-NAD⁺Aplysia californicaEtheno-cADPR, Etheno-ADPRReverse-phase HPLCFluorescenceAllows sensitive and specific measurement of etheno-cADPR and etheno-ADPR. nih.gov nih.gov

Cycling Assays for cADPR and NAADP Measurement

Cycling assays offer high sensitivity for quantifying cADPR and NAADP, particularly in complex biological matrices where their concentrations are low. researchgate.netkarger.comresearchgate.netoup.comatsjournals.orgportlandpress.complos.orgbiorxiv.orgresearchgate.net These assays utilize a series of coupled enzymatic reactions to amplify the signal generated from the target nucleotide.

For cADPR, a common cycling assay involves converting cADPR back to NAD⁺ using ADPR cyclase in the presence of high concentrations of nicotinamide. researchgate.netoup.comportlandpress.com The newly formed NAD⁺ is then coupled to a reaction involving alcohol dehydrogenase and diaphorase, which leads to the production of a fluorescent product, such as resorufin. researchgate.netatsjournals.orgportlandpress.com This enzymatic cycling allows for significant signal amplification, enabling the detection of cADPR in the nanomolar range. researchgate.netportlandpress.com

Similarly, cycling assays have been developed for NAADP. researchgate.netkarger.complos.orgbiorxiv.org These assays often involve converting NAADP to a measurable product through enzymatic reactions and then utilizing a cycling system to amplify the signal. researchgate.netkarger.combiorxiv.org The sensitivity of cycling assays makes them valuable for measuring intracellular levels of cADPR and NAADP in various cell types and tissues. karger.comatsjournals.orgplos.org

Research findings using cycling assays have demonstrated the presence of cADPR in various tissues and have allowed for the measurement of changes in cADPR and NAADP levels under different physiological conditions. nih.govresearchgate.netatsjournals.orgplos.org

Substrate Exchange and Hydrolysis Assays

ADPRCs and related enzymes exhibit multiple enzymatic activities, including cyclization, hydrolysis, and base-exchange. Assays specifically designed to measure substrate exchange and hydrolysis activities are essential for a comprehensive understanding of their catalytic mechanisms.

Hydrolysis assays typically measure the breakdown of substrates like NAD⁺ or cADPR into products like ADPR or nicotinamide. researchgate.netacs.orgnih.gov For example, NADase activity, the hydrolysis of NAD⁺ to ADPR and nicotinamide, can be measured by monitoring the disappearance of NAD⁺ or the appearance of ADPR or nicotinamide using techniques like HPLC. researchgate.netacs.org Similarly, cADPR hydrolase activity, the breakdown of cADPR to ADPR, can be assessed by measuring the decrease in cADPR or the increase in ADPR. researchgate.net Fluorescent NAD⁺ analogs, such as etheno-NAD⁺, can also be used in hydrolysis assays, allowing for continuous monitoring of the reaction by fluorescence changes. nih.govnih.govbpsbioscience.com

Substrate exchange (transglycosidation) assays measure the ability of the enzyme to exchange the nicotinamide moiety of NAD(P)⁺ with other nucleophiles, such as nicotinic acid, to produce NAADP. springernature.compnas.orgnih.govresearchgate.netnih.gov These assays are typically performed at acidic pH, which favors the base-exchange reaction. nih.govpnas.org The production of NAADP can then be quantified using methods like HPLC or cycling assays. nih.govbiorxiv.orgnih.gov

Studies utilizing these assays have revealed that enzymes like Aplysia ADPRC and mammalian CD38 have both cyclase and hydrolase activities, although their relative contributions can vary. researchgate.netresearchgate.netnih.gov CD38, for instance, is known to have significant NAD glycohydrolase activity in addition to its ADPRC activity. researchgate.netresearchgate.net CD157 also exhibits both activities, though its enzymatic efficiency is generally lower than that of CD38. researchgate.netresearchgate.net

Structural Determination Techniques

Understanding the three-dimensional structure of ADP-ribosyl cyclases and their complexes with substrates, products, or inhibitors is crucial for elucidating their catalytic mechanisms and guiding the design of modulators.

X-ray Crystallography of Enzyme-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the atomic structure of proteins. By crystallizing ADPRCs, often in complex with ligands, researchers can obtain detailed insights into their active sites, substrate binding modes, and conformational changes during catalysis. atsjournals.orgnih.govacs.orgplos.orgacs.orgresearchgate.nethku.hknih.govrcsb.orgrcsb.orgiucr.org

Numerous crystal structures of ADPRCs and related enzymes, including Aplysia ADPRC and human CD38, have been determined. nih.govacs.orgplos.orgacs.orgnih.govrcsb.orgrcsb.org These structures, often solved at high resolutions, have provided critical information about the enzyme's fold, the arrangement of catalytic residues, and the interactions between the enzyme and its ligands. nih.govacs.orgplos.orgacs.orgnih.govrcsb.org

Crystallographic studies of enzyme-ligand complexes, such as CD38 bound to NAD⁺ analogs or inhibitors, have been particularly informative in revealing the conformational changes that occur during the catalytic cycle and identifying key residues involved in substrate binding and catalysis. nih.govacs.orgplos.orgacs.orgnih.govrcsb.org For example, crystal structures have shed light on how the adenine ring of NAD⁺ repositions within the active site during cyclization. plos.orgnih.gov They have also provided structural evidence for the formation of covalent intermediates in some cases. acs.orgplos.orgrcsb.org

Here is a table summarizing some key crystallographic findings:

Enzyme SourceLigand(s) ComplexedResolution (Å)Key Structural InsightsPDB IDSource
Aplysia californicaNAD analog (ribo-2′-F-NAD)Not specifiedIdentified critical residues for cyclization; revealed the mechanism of cyclizing linear NAD to cyclic cADPR.Not specified nih.gov
Human CD38Nicotinamide Riboside (NR)HighShowed covalent attachment of ribose to E226; revealed NR stacking against W189 and hydrogen bonds with E146 and D155.8VAU acs.org
Bovine CD38NAD analogs (aFNAD, rFNAD)Not specifiedCaptured Michaelis complex and covalent intermediates; revealed adenine flipping and ground-state destabilization.1YH3 (WT CD38 apo) plos.orgnih.gov
Human CD38NMN1.81Showed CD38 catalyzes cleavage through covalent and noncovalent intermediates depending on the substrate.3DZK rcsb.org
Aplysia californicaNAD1.83Provided structural basis for ADPR cyclase activity.3I9K rcsb.org

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are fundamental to understanding the biological functions of ADP-RIBOSYLCYCLASE enzymes. These approaches allow for the manipulation of gene expression and the study of specific protein domains and residues.

Gene Knockout and Knockdown Strategies

Gene knockout and knockdown strategies are widely used to investigate the in vivo and in vitro functions of CD38 and CD157. By eliminating or reducing the expression of these genes, researchers can observe the resulting phenotypic changes and infer the roles of the proteins.

Studies utilizing CD38 knockout mice have revealed impairments in various physiological processes. For instance, CD38-deficient mice exhibit deficits in glucose-induced increases in ADP-ribosyl cyclase activity, cADPR production, intracellular calcium concentration, and insulin (B600854) secretion. These mice also show an inability to mount an innate immune response to bacterial pathogens and display impairments in neutrophil chemotaxis and calcium signaling in response to certain bacterial peptides. Furthermore, CD38 knockout mice have been used to study social behavior, showing abnormal social recognition and maternal behavior, similar to observations in oxytocin (B344502) and oxytocin receptor knockout mice. Aged CD38 knockout mice have been reported to exhibit better general health compared to wild-type mice of the same age.

CD157 knockout mice have also provided valuable insights into the function of this related this compound. Homozygous CD157 knockout mice display social behavioral impairments, as well as anxiety-related and depression-like behaviors, which can be ameliorated by treatment with antidepressants or oxytocin. These findings suggest that CD157 plays a role as a neuro-regulator and may be involved in the pre-motor symptoms of Parkinson's disease. Studies comparing aged CD38 and CD157 knockout mice have shown distinct age-dependent behavioral changes, with middle-aged CD157 KO mice displaying increased anxiety-like behavior and decreased sociability, while middle-aged CD38 KO mice showed less anxiety and hyperactivity.

CRISPR/Cas9-based knockout of CD38 in human lung cancer cells has been shown to inhibit anchorage-independent cell growth, cell invasion, and xenograft growth in nude mice, suggesting a role for CD38 in tumorigenesis in non-hematological malignancies.

Overexpression Systems for Recombinant Protein Production

Overexpression systems are essential for producing sufficient quantities of recombinant this compound proteins, such as CD38, for detailed biochemical and structural studies. These systems allow for the purification of large amounts of protein, which is necessary for enzymatic assays, crystallization, and the development of antibodies and inhibitors.

Overexpression of CD38 in cell lines has been utilized to investigate its impact on cellular processes. Studies have shown that CD38 overexpression can lead to a significant increase in NADase and ADP-ribosyl cyclase activities and a consistent decrease in intracellular NAD+ levels. In prostate cancer cells, CD38 overexpression resulted in growth suppression and apoptosis, accompanied by cleavage of PARP1. Overexpression studies in cervical cancer cells have indicated that CD38 promotes glucose consumption, increases lactate (B86563) accumulation, and increases ATP production, suggesting a role in regulating cell metabolism.

Antibodies targeting CD38, such as daratumumab, have been developed and approved for therapeutic use in multiple myeloma, highlighting the importance of recombinant protein production for generating tools for both research and clinical applications.

Site-Directed Mutagenesis for Mechanistic and Functional Studies

Site-directed mutagenesis studies on human CD38 have been instrumental in identifying critical residues for its enzymatic activity. For example, substituting Glutamic acid at position 226 (E226) has been shown to eliminate both NADase and cADPR hydrolase activity, indicating its essential role in catalysis. Aspartic acid at position 155 (D155) has been found to be crucial for cyclic ADP-ribosyl synthesis. Studies have also investigated the role of cysteine residues, demonstrating that disulfide bridges are essential for maintaining the monomeric, catalytically active structure of CD38.

Mutagenesis studies comparing CD38 and ADP-ribosyl cyclase from Aplysia californica have provided insights into the structural determinants of their different enzymatic activities. Changing specific residues, such as Phenylalanine at position 174 (F174) in Aplysia cyclase, can convert it towards an NADase, while the equivalent residue in CD38, Threonine at position 221 (T221), disfavors cyclizing activity. Site-directed mutagenesis has also been used in conjunction with crystallography to understand the interaction of CD38 with substrates like nicotinamide mononucleotide (NMN) and identify residues involved in pH dependence of hydrolysis activities.

Cell-Based Assays for Intracellular Calcium Dynamics

Cell-based assays are crucial for directly measuring the impact of this compound activity on intracellular calcium concentrations, a key downstream effect of their catalytic products like cADPR and NAADP. These assays often involve fluorescent calcium indicators that report changes in cytosolic calcium levels.

CD38 is known to regulate intracellular calcium levels and cellular signaling pathways through its NADase and cyclase activities. The cADPR produced by CD38 can induce intracellular calcium release in an inositol (B14025) trisphosphate-independent manner. CD38-mediated calcium mobilization has been shown to occur upon chemokine receptor engagement. While CD38 activation can lead to an increase in cytoplasmic calcium, the resulting calcium wave is typically described as low and slow rising compared to that induced by antigen receptors. The molecular mechanisms responsible for CD38-induced calcium mobilization may differ from conventional pathways.

Cell-based assays using fluorescent calcium indicators are employed to monitor these changes in real-time in various cell types expressing CD38 or CD157. These assays can be used to assess the effects of enzyme activation, inhibition, or genetic manipulation on calcium signaling. For instance, CD38 knockout mice exhibit impairments in glucose-induced increases in intracellular calcium concentration in pancreatic beta cells, linking CD38 activity to calcium mobilization required for insulin secretion.

Proteomic and Metabolomic Approaches for Pathway Elucidation

Proteomic and metabolomic approaches provide a broader view of the cellular pathways influenced by this compound activity. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites.

Proteomic analyses of CD38-overexpressing cervical cancer cells have revealed differential abundance of proteins predominantly involved in glycolytic pathways, oxidative phosphorylation, and the NAD/NADH metabolic process. This suggests that CD38 can significantly impact cellular energy metabolism.

Metabolomic studies can quantify the levels of substrates (like NAD+) and products (like cADPR, ADPR, and NAADP) of this compound enzymes, providing insights into their enzymatic activity within a cellular context. Changes in NAD+ levels have been linked to CD38 expression and aging. CD38 overexpression has been shown to decrease intracellular NAD+ levels. Metabolomic approaches can help elucidate the complex interplay between this compound activity and metabolic pathways.

Proteomic and metabolomic studies, often used in conjunction with genetic manipulation or pharmacological intervention, help to build a comprehensive picture of how this compound enzymes influence cellular function beyond their direct enzymatic activity, including their roles in signaling networks and metabolic reprogramming.

Compound Names and PubChem CIDs

Compound NamePubChem CID
NAD+15938971, 5892, 5893
Cyclic ADP-ribose (cADPR)123847
ADP-ribose (ADPR)439200, 30243, 33576
Nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP)123953, 123952
CD38Information about CD38 as a protein/gene, not a small molecule with a single CID.
CD157Information about CD157 as a protein/gene, not a small molecule with a single CID.
Nicotinamide895
Nicotinamide mononucleotide (NMN)16219846

Interactive Data Table Example (Illustrative - based on search result findings)

Mouse ModelObserved Phenotype (Examples)Relevant Section
CD38 KnockoutImpaired glucose-induced calcium increase7.3.1, 7.4
Defective innate immune response7.3.1
Abnormal social behavior7.3.1
Decreased intracellular NAD+ (in overexpression studies)7.3.2, 7.5
CD157 KnockoutSocial behavioral impairments7.3.1
Anxiety-related and depression-like behaviors7.3.1
Less entry into open areas in behavioral tests7.3.1

Studying the multifaceted roles of this compound enzymes requires a diverse array of advanced research methodologies. These techniques enable researchers to investigate gene function, protein structure and activity, intracellular signaling events, and broader pathway involvement.

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are fundamental to understanding the biological functions of this compound enzymes. These approaches allow for the manipulation of gene expression and the study of specific protein domains and residues.

Gene Knockout and Knockdown Strategies

Gene knockout and knockdown strategies are widely used to investigate the in vivo and in vitro functions of CD38 and CD157. By eliminating or reducing the expression of these genes, researchers can observe the resulting phenotypic changes and infer the roles of the proteins.

Studies utilizing CD38 knockout mice have revealed impairments in various physiological processes. For instance, CD38-deficient mice exhibit deficits in glucose-induced increases in ADP-ribosyl cyclase activity, cADPR production, intracellular calcium concentration, and insulin secretion. These mice also show an inability to mount an innate immune response to bacterial pathogens and display impairments in neutrophil chemotaxis and calcium signaling in response to certain bacterial peptides. Furthermore, CD38 knockout mice have been used to study social behavior, showing abnormal social recognition and maternal behavior, similar to observations in oxytocin and oxytocin receptor knockout mice. Aged CD38 knockout mice have been reported to exhibit better general health compared to wild-type mice of the same age.

CD157 knockout mice have also provided valuable insights into the function of this related this compound. Homozygous CD157 knockout mice display social behavioral impairments, as well as anxiety-related and depression-like behaviors, which can be ameliorated by treatment with antidepressants or oxytocin. These findings suggest that CD157 plays a role as a neuro-regulator and may be involved in the pre-motor symptoms of Parkinson's disease. Studies comparing aged CD38 and CD157 knockout mice have shown distinct age-dependent behavioral changes, with middle-aged CD157 KO mice displaying increased anxiety-like behavior and decreased sociability, while middle-aged CD38 KO mice showed less anxiety and hyperactivity.

CRISPR/Cas9-based knockout of CD38 in human lung cancer cells has been shown to inhibit anchorage-independent cell growth, cell invasion, and xenograft growth in nude mice, suggesting a role for CD38 in tumorigenesis in non-hematological malignancies.

Overexpression Systems for Recombinant Protein Production

Overexpression systems are essential for producing sufficient quantities of recombinant this compound proteins, such as CD38, for detailed biochemical and structural studies. These systems allow for the purification of large amounts of protein, which is necessary for enzymatic assays, crystallization, and the development of antibodies and inhibitors.

Overexpression of CD38 in cell lines has been utilized to investigate its impact on cellular processes. Studies have shown that cells that overexpress CD38 show a significant increase in NADase and ADP-ribosyl cyclase activities and a consistent decrease in intracellular NAD+ levels. In prostate cancer cells, CD38 overexpression resulted in growth suppression and apoptosis, accompanied by cleavage of PARP1. Overexpression studies in cervical cancer cells have indicated that CD38 promotes glucose consumption, increases lactate accumulation, and increases ATP production, suggesting a role in regulating cell metabolism.

Antibodies targeting CD38, such as daratumumab, have been developed and approved for therapeutic use in multiple myeloma, highlighting the importance of recombinant protein production for generating tools for both research and clinical applications.

Site-Directed Mutagenesis for Mechanistic and Functional Studies

Site-directed mutagenesis studies on human CD38 have been instrumental in identifying critical residues for its enzymatic activity. For example, substituting Glutamic acid at position 226 (E226) has been shown to eliminate both NADase and cADPR hydrolase activity, indicating its essential role in catalysis. Aspartic acid at position 155 (D155) has been found to be crucial for cyclic ADP-ribosyl synthesis. Studies have also investigated the role of cysteine residues, demonstrating that disulfide bridges are essential for maintaining the monomeric, catalytically active structure of CD38.

Mutagenesis studies comparing CD38 and ADP-ribosyl cyclase from Aplysia californica have provided insights into the structural determinants of their different enzymatic activities. Changing specific residues, such as Phenylalanine at position 174 (F174) in Aplysia cyclase, can convert it towards an NADase, while the equivalent residue in CD38, Threonine at position 221 (T221), disfavors cyclizing activity. Site-directed mutagenesis has also been used in conjunction with crystallography to understand the interaction of CD38 with substrates like nicotinamide mononucleotide (NMN) and identify residues involved in pH dependence of hydrolysis activities.

Cell-Based Assays for Intracellular Calcium Dynamics

Cell-based assays are crucial for directly measuring the impact of this compound activity on intracellular calcium concentrations, a key downstream effect of their catalytic products like cADPR and NAADP. These assays often involve fluorescent calcium indicators that report changes in cytosolic calcium levels.

CD38 is known to regulate intracellular calcium levels and cellular signaling pathways through its NADase and cyclase activities. The cADPR produced by CD38 can induce intracellular calcium release in an inositol trisphosphate-independent manner. CD38-mediated calcium mobilization has been shown to occur upon chemokine receptor engagement. While CD38 activation can lead to an increase in cytoplasmic calcium, the resulting calcium wave is typically described as low and slow rising compared to that induced by antigen receptors. The molecular mechanisms responsible for CD38-induced calcium mobilization may differ from conventional pathways.

Cell-based assays using fluorescent calcium indicators are employed to monitor these changes in real-time in various cell types expressing CD38 or CD157. These assays can be used to assess the effects of enzyme activation, inhibition, or genetic manipulation on calcium signaling. For instance, CD38 knockout mice exhibit impairments in glucose-induced increases in intracellular calcium concentration in pancreatic beta cells, linking CD38 activity to calcium mobilization required for insulin secretion.

Proteomic and Metabolomic Approaches for Pathway Elucidation

Proteomic and metabolomic approaches provide a broader view of the cellular pathways influenced by this compound activity. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites.

Proteomic analyses of CD38-overexpressing cervical cancer cells have revealed differential abundance of proteins predominantly involved in glycolytic pathways, oxidative phosphorylation, and the NAD/NADH metabolic process. This suggests that CD38 can significantly impact cellular energy metabolism.

Metabolomic studies can quantify the levels of substrates (like NAD+) and products (like cADPR, ADPR, and NAADP) of this compound enzymes, providing insights into their enzymatic activity within a cellular context. Changes in NAD+ levels have been linked to CD38 expression and aging. CD38 overexpression has been shown to decrease intracellular NAD+ levels. Metabolomic approaches can help elucidate the complex interplay between this compound activity and metabolic pathways.

Proteomic and metabolomic studies, often used in conjunction with genetic manipulation or pharmacological intervention, help to build a comprehensive picture of how this compound enzymes influence cellular function beyond their direct enzymatic activity, including their roles in signaling networks and metabolic reprogramming.

Compound Names and PubChem CIDs

Compound NamePubChem CID
NAD+15938971, 5892, 5893
Cyclic ADP-ribose (cADPR)123847
ADP-ribose (ADPR)439200, 30243, 33576
Nicotinic acid adenine dinucleotide phosphate (NAADP)123953, 123952
Nicotinamide936
Nicotinamide mononucleotide (NMN)14180, 14181, 16219737

Interactive Data Table Example (Illustrative - based on search result findings)

Mouse ModelObserved Phenotype (Examples)Relevant Section
CD38 KnockoutImpaired glucose-induced calcium increase7.3.1, 7.4
Defective innate immune response7.3.1
Abnormal social behavior7.3.1
Decreased intracellular NAD+ (in overexpression studies)7.3.2, 7.5
CD157 KnockoutSocial behavioral impairments7.3.1
Anxiety-related and depression-like behaviors7.3.1
Less entry into open areas in behavioral tests7.3.1

Future Directions and Emerging Research Avenues

Elucidation of Novel ADP-Ribosylcyclase-Derived Products

While cyclic ADP-ribose (cADPR), ADP-ribose (ADPR), and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) are well-established products of ARC activity, the possibility of novel, as yet unidentified, reaction products exists. Research has shown that ADP-ribosyl cyclases can synthesize adenylic dinucleotides, such as diadenosine diphosphate (B83284) and its isomers, from cADPR and adenine. pnas.org These dinucleotides are present in mammalian cells and influence intracellular calcium and cell proliferation, suggesting potential new signaling roles. pnas.org Future studies are needed to fully characterize these and potentially other novel products, elucidate their synthesis pathways, and determine their biological functions and interactions with known signaling molecules like cADPR and NAADP. pnas.org Understanding the full spectrum of molecules generated by ARC is crucial for a complete picture of its cellular impact.

Identification of Uncharacterized Regulatory Mechanisms

The regulation of ARC activity and expression is complex and not fully understood. While some regulatory mechanisms involving hormones, retinoids, and ions like zinc and copper have been identified, many remain uncharacterized. nih.govresearchgate.netahajournals.org For instance, despite the widespread use of CD38 (a major mammalian ARC) as an activation marker in immunology, its regulatory mechanisms in immune cell function are still largely unclear. biorxiv.org Similarly, the mechanisms regulating CD157 (another mammalian ARC) effects in the immunosuppressive tumor microenvironment require further analysis. frontiersin.org Future research will likely focus on identifying novel transcriptional, post-transcriptional, and post-translational modifications that govern ARC levels and activity. Investigating the influence of the cellular microenvironment, including inflammatory signals and metabolic cues, on ARC regulation is also a key area. nih.gov For example, inflammatory activity in the tumor microenvironment appears to upregulate CD38 expression. nih.gov Studies are also exploring feedback mechanisms, such as the proposed negative feedback loop between ryanodine (B192298) receptor channel activity and CD38 abundance. researchgate.net

Development of Advanced Pharmacological Probes and Modulators for Research

The development of highly specific and potent pharmacological tools is critical for dissecting the roles of individual ARC enzymes and their derived products. While some inhibitors and antagonists, such as nicotinamide (B372718), 8-Br-cADPR, and DHAB, have been used, there is a need for more advanced probes and modulators. nih.govpnas.orgoup.comphysiology.org Future efforts will focus on designing and synthesizing novel small molecule inhibitors, activators, and allosteric modulators that can selectively target specific ARC isoforms or their distinct enzymatic activities (cyclase vs. hydrolase). frontiersin.orgimpactfactor.orgresearchgate.net These tools will be invaluable for precisely controlling ARC activity in experimental settings, allowing researchers to delineate specific signaling pathways and physiological consequences. The development of fluorescent analogs and photoaffinity labels will also continue to be important for studying the localization and interactions of ARC products. researchgate.netnih.gov

Expanding Functional Characterization in Understudied Biological Systems

While significant progress has been made in understanding ARC function in certain systems, its roles in many biological contexts remain understudied. This includes exploring the function of ARC in different tissues, developmental stages, and organisms. For instance, there is ongoing research to clarify the impact of CD38 and CD157 defects on cADPR/Ca2+/oxytocin (B344502) signaling in the context of social behavior and aging. nih.govmdpi.com The role of ARC in plant signaling, particularly in the context of calcium mobilization in response to stimuli like nitric oxide, is another area requiring further investigation due to the lack of orthologs and limited characterization. oup.com Future research will expand the functional characterization of ARC in a wider range of biological systems, including various cell types, organs, and model organisms, to uncover novel physiological roles and potential therapeutic targets. Studies in understudied areas like bone resorption and neurodegeneration are also ongoing. researchgate.netmdpi.com

Q & A

Q. How can researchers validate the specificity of antibodies used in this compound localization studies?

  • Methodological Answer : Perform:
  • Western blotting with recombinant protein and tissue lysates to confirm band specificity.
  • Immunofluorescence in knockout cell lines to verify signal loss.
  • Competition assays (pre-incubation with antigen peptide) to block antibody binding .

Tables for Key Methodological Comparisons

Assay Type Key Parameters Advantages Limitations Source
SpectrophotometricNAD⁺ absorbance at 260 nmHigh-throughput, cost-effectiveInterference from NAD⁺ degradation
HPLC-MScADPR quantification via mass spectrometryHigh specificity and sensitivityExpensive, requires specialized equipment
Fluorometric (Ca²⁺)Calcium flux using Fura-2Real-time functional dataIndirect measurement of enzyme activity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.